molecular formula C14H9ClN2O4 B2405144 1-chloro-7-methoxy-4-nitro-10H-acridin-9-one CAS No. 21814-48-2

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one

Cat. No. B2405144
CAS RN: 21814-48-2
M. Wt: 304.69
InChI Key: WUQQKUISNKRKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one, also known as CMA, is a fluorescent dye that is widely used in scientific research. It is a member of the acridine family of compounds and has a molecular weight of 327.7 g/mol. CMA is a yellow powder that is soluble in organic solvents such as DMSO and DMF.

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Materials

Recent research has focused on TADF materials for efficient organic light-emitting devices. Acridinone derivatives, including our compound, exhibit TADF behavior. They can harvest triplet excitons and convert them into light emission, improving OLED efficiency .

properties

IUPAC Name

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c1-21-7-2-4-10-8(6-7)14(18)12-9(15)3-5-11(17(19)20)13(12)16-10/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQQKUISNKRKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-7-methoxy-4-nitro-10H-acridin-9-one

Synthesis routes and methods

Procedure details

A mixute of 12.9 g of 6-chloro-2[(4-methoxyphenyl)amino]-3-nitrobenzoic acid, 25 ml of chlorobenzene and 50 ml of phosphorus oxychloride was stirred and heated to reflux temperature over a period of one hour, and held under reflux for 4.5 hours. The mixture was cooled, filtered, and the filtrate concentrated to a viscous dark residue by evaporation under reduced pressure. The evaporation residue, and the precipitate collected previously were dissolved in 130 ml of acetic acid and cautiously treated with 15 ml of water, while stirring. The dark red title compound is collected, washed with water, and dried to 11.5 g (95%), mp 262-264 degrees.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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